3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride
Description
Properties
IUPAC Name |
3,4-dihydro-2H-2,7-naphthyridin-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h1,3,5H,2,4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAHUBNZQZCFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride can be achieved through several methods. One common approach involves the use of multicomponent reactions, which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) can yield the desired compound .
Industrial Production Methods
Industrial production of 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient naphthyridine core facilitates S<sub>N</sub>Ar reactions at activated positions. For example:
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Chlorine displacement : In closely related 6-chloro-2,7-naphthyridinones, the chloro group undergoes substitution with amines (e.g., pyrrolidine, piperidine) under reflux in ethanol, yielding amino derivatives .
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Steric and electronic effects : Substituents on the naphthyridine ring (e.g., methyl or benzyl groups) influence reaction rates and regioselectivity by altering steric bulk and charge distribution .
Example Reaction Table (Analogs):
Smiles Rearrangement
The hydrochloride salt participates in Smiles-type rearrangements, particularly when primary amines are introduced. For instance:
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Rearrangement mechanism : Substitution at C-3 with a primary amine triggers a cascade reaction, forming 6,8-diamino-2,7-naphthyridin-1-ones. This process is accelerated by steric hindrance from substituents (e.g., isopropyl or benzyl groups) .
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Kinetic control : Reaction times (5–15h) and temperature (reflux) determine whether intermediates or rearranged products dominate .
Key Observations:
Cyclization and Ring Expansion
The ketone and amine functionalities enable cyclization reactions:
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Dieckmann cyclization : Ethyl esters of related naphthyridines undergo base-mediated intramolecular cyclization to form fused polycyclic systems .
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Schiff base formation : Reaction with aldehydes or ketones under acidic conditions generates imine-linked derivatives, though the hydrochloride’s role in deprotonation requires optimization .
Synthetic Pathway Example:
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Substrate : 3,4-Dihydro-2H-2,7-naphthyridin-1-one hydrochloride.
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Reagent : Ethyl acetoacetate, NaH, THF, reflux.
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Product : Furo[2,3-c]-2,7-naphthyridine derivative (hypothesized based on ).
Acid-Catalyzed Reactions
The hydrochloride acts as a Brønsted acid in:
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Esterification : Facilitates carbonyl activation for nucleophilic attack by alcohols.
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Hydrolysis : Accelerates ring-opening in aqueous acidic conditions, though stability studies suggest resistance under mild conditions .
Reactivity Trends:
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Protonation of the nitrogen enhances electrophilicity at adjacent carbons, enabling reactions with weak nucleophiles (e.g., water or methanol).
Reduction and Oxidation
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Reduction : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) selectively reduces the ketone to an alcohol while preserving the heterocyclic core .
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Oxidation : Strong oxidants (e.g., KMnO<sub>4</sub>) cleave the dihydro ring, yielding pyridine-carboxylic acid derivatives .
Experimental Data (Analog):
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ketone reduction | Pd/C, H<sub>2</sub>, EtOH, 25°C | 3,4-Dihydro-2H-2,7-naphthyridinol | 85% |
Biological Interaction
Though not a direct chemical reaction, the hydrochloride form enhances solubility for biological studies:
Scientific Research Applications
Medicinal Chemistry
- Neuropsychiatric Disorders:
-
Anticancer Activity:
- Research indicates that 3,4-dihydro-2H-2,7-naphthyridin-1-one exhibits selective cytotoxicity against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through specific kinase pathways. For instance, studies have reported an IC50 value of 0.36 µM against cyclin-dependent kinase 2 (CDK2), highlighting its potential as a selective inhibitor for cancer therapy .
The biological activities of this compound can be summarized as follows:
| Activity Type | Effect | Reference |
|---|---|---|
| Neuroprotective | Modulates neurotransmitters | |
| Anticancer | Induces apoptosis | |
| Inhibitory | Targets specific kinases |
Case Study 1: Neuroprotective Properties
A study involving rodent models exhibiting depressive symptoms demonstrated that administration of the compound significantly reduced depressive-like behaviors compared to control groups. The compound increased serotonin and dopamine levels in the brain, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.
Case Study 2: Anticancer Efficacy
In vitro studies evaluated the effects of 3,4-dihydro-2H-2,7-naphthyridin-1-one on human cancer cell lines such as HeLa and HCT116. The compound displayed significant antiproliferative activity and induced apoptosis through mechanisms involving specific kinase pathways .
Industrial Applications
This compound also holds potential in industrial applications:
- Synthesis of Specialty Chemicals: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
- Material Science: Its unique chemical properties may allow for applications in developing new materials or coatings.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound have been shown to inhibit enzymes involved in DNA replication and repair, leading to antiproliferative effects on cancer cells . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following section compares the target compound with structurally analogous naphthyridine derivatives, focusing on substituents, physicochemical properties, and synthetic relevance.
Substituent Variations and Molecular Features
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride (CAS: 1335053-26-3)
- Molecular Formula : C₈H₁₀Cl₂N₂
- Molecular Weight : 205.08 g/mol
- Key Differences: Incorporates a chlorine atom at position 6, increasing molecular weight and altering electronic properties.
2,7-Naphthyridin-1(2H)-one (CAS: 67988-50-5)
- Molecular Formula : C₈H₆N₂O
- Molecular Weight : 146.15 g/mol
- Key Differences : Fully unsaturated naphthyridine core lacking the hydrochloride salt. Exhibits a higher melting point (255–262°C ) due to increased aromaticity and intermolecular stacking .
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one (CAS: 1393555-53-7)
Physicochemical Properties
Biological Activity
Overview
3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride is a heterocyclic compound belonging to the naphthyridine family. Its structural characteristics allow for a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
The biological activity of 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that derivatives of this compound can inhibit enzymes involved in critical cellular processes such as DNA replication and repair. This inhibition leads to antiproliferative effects on cancer cells, showcasing its potential as an anticancer agent .
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Various derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections.
- Anticancer Properties : Studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, specific naphthyridine derivatives have been reported to exhibit IC50 values comparable to established chemotherapeutic agents .
- Neuropharmacological Effects : Some studies suggest that the compound may act as a modulator of neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and sensory gating .
Case Studies
Several research studies highlight the biological activities and therapeutic potentials of 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride:
- Anticancer Activity : A study evaluated a series of naphthyridine derivatives against human breast cancer cell lines (MCF7). Some compounds exhibited IC50 values ranging from 1.47 to 7.88 μM, indicating potent anticancer activity compared to standard treatments .
- Neuroactive Compounds : Research on derivatives indicated their role as positive allosteric modulators of α7 nAChRs. These compounds enhanced neurotransmitter responses, which may contribute to their neuroprotective effects .
- Synthetic Applications : The compound serves as a versatile building block in synthesizing more complex heterocyclic structures with varied biological activities. Its synthetic routes often involve multicomponent reactions that facilitate the creation of diverse derivatives.
Comparative Analysis
To better understand the unique properties of 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride, it is useful to compare it with similar compounds within the naphthyridine family:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 3,4-Dihydro-2H-2,7-naphthyridin-1-one;hydrochloride | Anticancer (MCF7) | 1.47 - 7.88 |
| 1,8-Naphthyridine | Antimicrobial and anticancer | Varies widely |
| 1,6-Naphthyridine | Antimicrobial and enzyme inhibitors | Varies widely |
Q & A
Q. What are the common synthetic routes for preparing 3,4-Dihydro-2H-2,7-naphthyridin-1-one hydrochloride?
The compound can be synthesized via thermal dehydration of intermediates such as N-(but-3-enyl)-4-methyloxazole-5-carboxanilide, which undergoes cyclization to yield the naphthyridine core . Alternatively, diazotization of 3-amino-1,7-naphthyridin-4(1H)-one in hydrochloric acid at 0°C produces a diazonium intermediate, which undergoes ring contraction upon irradiation to form structurally related heterocycles (e.g., pyrrolo[2,3-c]pyridine derivatives) . Key experimental parameters include temperature control (<5°C for diazotization) and solvent selection (acetic acid/water for irradiation).
Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of 3,4-Dihydro-2H-2,7-naphthyridin-1-one hydrochloride?
- NMR spectroscopy : Proton and carbon-13 NMR are critical for verifying substituent positions and hydrogen bonding patterns in the naphthyridine core.
- HPLC : Used for purity assessment, with reference standards (e.g., pharmaceutical impurities like Imp. G(EP) as Hydrochloride) providing retention time benchmarks .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
Q. What safety protocols are critical when handling 3,4-Dihydro-2H-2,7-naphthyridin-1-one hydrochloride in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep in a dry, airtight container at -20°C to prevent hydrolysis or decomposition .
- Emergency response : For accidental exposure, rinse skin with water (P302 + P352) and seek medical attention if ingested (P301 + P310) .
Advanced Research Questions
Q. How can researchers address contradictions in reaction yields when modifying substituents on the naphthyridine core?
Substituent effects (e.g., electron-withdrawing vs. donating groups) significantly influence reactivity. For example, 1,3,6,8-tetrachloro-2,7-naphthyridine undergoes selective alcoholysis at the 1- and 8-positions due to higher electrophilicity, yielding 3,6-dichloro-1,8-dimethoxy derivatives with >95% purity under reflux conditions . To resolve yield inconsistencies:
Q. What mechanistic insights explain the ring contraction observed in irradiated naphthyridine derivatives?
Irradiation of 4-oxo-3,4-dihydro-1,7-naphthyridin-3-ylidendiazonium chloride hydrochloride (generated via diazotization) induces a photochemical [1,5]-sigmatropic shift, forming a transient carbene intermediate. This intermediate undergoes intramolecular cyclization to yield pyrrolo[2,3-c]pyridine-3-carboxylic acid with 90% efficiency . Key factors include:
- UV wavelength selection (254 nm for optimal excitation).
- Acidic aqueous conditions to stabilize the diazonium salt.
Q. What computational approaches are used to predict the physicochemical properties of 3,4-Dihydro-2H-2,7-naphthyridin-1-one hydrochloride?
- In silico modeling : Tools like PubChem’s chemical descriptor database provide InChI keys and topological polar surface area (TPSA) for solubility prediction .
- Molecular dynamics simulations : Assess conformational stability in aqueous solutions, leveraging crystallographic data from related naphthyridines (e.g., 8-methyl-2-phenyl derivatives) .
- pKa estimation : Software such as MarvinSuite predicts protonation states at physiological pH, aiding in bioavailability studies .
Q. How should researchers design impurity profiling studies for 3,4-Dihydro-2H-2,7-naphthyridin-1-one hydrochloride using HPLC?
- Column selection : Use C18 reverse-phase columns with 5 µm particle size for optimal separation of polar impurities (e.g., penilloic acid derivatives) .
- Mobile phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 to 60:40 over 20 minutes).
- Detection : UV absorbance at 210–260 nm to capture conjugated systems in degradation products .
- Validation : Include system suitability tests using reference standards (e.g., 6-Aminopenicillanic Acid) to ensure resolution >2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
